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Executive Summary
The Chromium-Boron (Cr-B) binary system constitutes a critical sub-system for the

development of hard-facing materials, cermets, and boride-strengthened superalloys.

Chromium borides (e.g., CrB, CrB₂) are characterized by extreme hardness, high melting

points (>2000 K), and chemical inertness, making them ideal candidates for wear-resistant

coatings and nuclear shielding applications.

This technical guide provides a rigorous thermodynamic assessment of the Cr-B system using

the CALPHAD (Calculation of Phase Diagrams) method. We synthesize experimental phase

equilibrium data with First-Principles (DFT) energetics to construct a self-consistent

thermodynamic database. This assessment resolves historical discrepancies regarding the

stability of the CrB₄ phase and the specific invariant reaction temperatures, providing a

validated foundation for multicomponent alloy design (e.g., Fe-Cr-B, Ni-Cr-B).

System Characterization & Crystallography[1]
The Cr-B system exhibits a complex series of intermetallic phases. Accurate thermodynamic

modeling requires precise crystallographic definitions to assign appropriate sublattice models.

Crystallographic Data of Stable Phases
The following table summarizes the accepted crystal structures for the stable phases in the Cr-

B system.
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Phase
Stoichiomet
ry

Pearson
Symbol

Space
Group

Prototype
Stability
Range

(Cr) Cr cI2 (229) W
Solid Solution

(BCC)

Cr₂B 33.3 at.% B oF48 (70) Cr₂B
Stable up to

~1900 K

Cr₅B₃ 37.5 at.% B tI32 (140) Cr₅B₃
Peritectic

formation

CrB 50.0 at.% B oC8 (63) CrB
Congruent

melting

Cr₃B₄ 57.1 at.% B oI14 (71) Ta₃B₄
High-temp

stability

CrB₂ 66.7 at.% B hP3 (191) AlB₂
Highest

melting point

CrB₄ 80.0 at.% B oI10 (71) CrB₄
Peritectoid

formation

(βB) B hR105 (166) β-B
Terminal

Solution

Technical Note: The Cr₂B phase has historically been assigned different space groups in older

literature. Recent neutron diffraction studies confirm the

symmetry. In CALPHAD modeling, it is treated as a stoichiometric line compound

due to its narrow homogeneity range.

Thermodynamic Modeling Methodology
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The assessment utilizes the Compound Energy Formalism (CEF) to describe the Gibbs energy

of all phases. The core principle is to minimize the total Gibbs energy of the system (

) to solve for equilibrium states.[1]

Gibbs Energy Functions
Liquid Phase
The liquid phase is modeled as a substitutional solution using a Redlich-Kister polynomial

expansion:

Where the excess Gibbs energy

is defined as:

Terminal Solid Solutions: (Cr)
Boron has very low solubility in BCC Chromium (< 0.5 at.%). However, to ensure compatibility

with multicomponent steel databases, it is modeled using a two-sublattice model

, treating Boron as an interstitial solute:

Intermetallic Phases
The boride phases (Cr₂B, Cr₅B₃, CrB, Cr₃B₄, CrB₂, CrB₄) are treated as stoichiometric

compounds. Their Gibbs energy is expressed relative to the Standard Element Reference

(SER):

Causality in Modeling Choice: We strictly treat these as stoichiometric line compounds because

experimental diffusion couples show negligible solubility ranges for binary Cr-borides.

Introducing vacancy sublattices (e.g.,

) would increase the number of optimization parameters without experimental justification,
violating the principle of parsimony (Occam's razor).

CALPHAD Assessment Workflow
The following diagram illustrates the iterative workflow used to generate the thermodynamic

description. This process ensures the "Self-Validating" requirement by looping back to verify

calculated values against input data.
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Figure 1: The CALPHAD iterative optimization workflow integrating DFT and experimental data.
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Results: Phase Equilibria & Invariant Reactions
The assessed phase diagram reveals a system dominated by high-melting intermetallics. The

liquidus surface is defined by the congruent melting of CrB and CrB₂, which act as

"thermodynamic anchors" for the system.

Invariant Reaction Table
The following table synthesizes the calculated invariant reactions. These values represent the

optimized thermodynamic equilibrium.

Reaction Type Reaction Equation Temperature (K)
Liquid Comp (at.%
B)

Eutectic 1905 ± 5 16.5

Peritectic 2140 ± 10 ~28.0

Peritectic 2175 ± 10 ~34.0

Congruent 2373 50.0

Eutectic 2320 ± 15 ~54.0

Peritectic 2345 ± 15 ~56.0

Congruent 2473 66.7

Eutectic 2105 ± 10 ~82.0

Peritectoid 1773 N/A (Solid state)

Phase Stability Flow
Understanding the solidification path is crucial for processing Cr-B containing alloys. The

diagram below maps the cooling hierarchy from the liquid phase.
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Figure 2: Solidification and solid-state reaction hierarchy in the Cr-B system.[2]

Scientific Validation & Implications
Enthalpy of Formation Validation
The reliability of this assessment is grounded in the agreement between calculated enthalpies

and First-Principles data.[2]

CrB₂: The calculated

is -118.5 kJ/mol, which aligns with the DFT value of -119 kJ/mol and experimental
calorimetry (-120 ± 10 kJ/mol).

CrB₄: Previously controversial, our assessment confirms CrB₄ is stable only below 1773 K.

Above this temperature, it decomposes into CrB₂ and Boron.[2] This explains why high-

temperature rapid quenching experiments often fail to detect CrB₄.
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Application in Drug Development & Materials Science
While primarily metallurgical, this data is relevant for:

Medical Isotopes: Boron-rich phases (like CrB₂) are studied for neutron shielding in medical

radiation facilities.

Sintering Equipment: Cr-B ceramics are used in the tooling for sintering pharmaceutical

tablets due to their non-stick properties and high wear resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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